

Application Notes: Western Blot Analysis of FAM49B in Mouse Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAM49B (190-198) mouse

Cat. No.: B15614802

[Get Quote](#)

Introduction

The Family with sequence similarity 49 member B (FAM49B), also known as CYFIP-related Rac1 interactor B (CYRI-B), is a protein involved in the regulation of crucial cellular processes. [1] It has been identified as a key player in cytoskeletal remodeling through its interaction with the active form of the small GTPase Rac1. [1][2] Emerging research has implicated FAM49B in diverse biological functions, including T-cell activation, mitochondrial dynamics, and cancer progression. [2][3] In T-cells, FAM49B acts as a negative regulator of T-cell receptor (TCR) signaling by inhibiting the Rac-PAK axis. [2][4] Furthermore, its role in cancer is complex, with studies suggesting it can act as both a tumor suppressor and an oncogene depending on the cancer type. [3][5][6] Given its multifaceted roles, accurate detection and quantification of FAM49B protein expression in mouse models are critical for advancing our understanding of its physiological and pathological functions. Western blotting is a fundamental technique for this purpose.

Function and Signaling Pathways

FAM49B primarily functions by binding to active, GTP-bound Rac1, thereby preventing its interaction with downstream effectors like the WAVE regulatory complex and p21-activated kinase (PAK). [2] This interaction modulates actin dynamics, which is essential for cell migration, phagocytosis, and immune responses. [1]

Several key signaling pathways are influenced by FAM49B activity:

- **Rac1/WAVE/PAK Pathway:** FAM49B directly binds to Rac1-GTP, inhibiting the Rac-PAK signaling cascade that is crucial for cytoskeletal reorganization.[2] This inhibitory action helps to fine-tune T-cell activation and cell motility.[2][4]
- **MAPK Pathway:** In ovarian cancer, FAM49B has been shown to suppress cell growth by negatively regulating the MAPK signaling pathway. Its knockdown leads to enhanced EGFR activation and downstream MEK-ERK signaling.[6]
- **PI3K/AKT Pathway:** Some studies have indicated a connection between FAM49B and the PI3K/AKT pathway, which is a central regulator of cell proliferation and survival.
- **TLR4/NF-κB Pathway:** In breast cancer, FAM49B has been found to promote proliferation and metastasis by stabilizing ELAVL1 protein, which in turn regulates the Rab10/TLR4/NF-κB signaling pathway.[5]

Expression in Mouse Tissues

Expression of Fam49b has been confirmed in various mouse tissues, including the spleen, lymph nodes, and thymus, as well as in peripheral CD4 and CD8 T cells.[7] Its expression is broadly detected throughout thymic development.[7]

Antibody Selection

The selection of a specific and sensitive primary antibody is paramount for a successful Western blot. Several commercially available antibodies have been validated for the detection of FAM49B in mouse samples. It is crucial to review the supplier's datasheet for recommended applications and species reactivity. The predicted molecular weight of FAM49B is approximately 37 kDa.

Table 1: Recommended Antibodies for FAM49B Western Blot in Mouse Lysates

Antibody Name	Supplier	Catalog Number	Type	Recommended Applications
FAM49B Antibody (D-8)	Santa Cruz Biotechnology	sc-390478	Mouse Monoclonal	WB, IP, IF, IHC(P), ELISA
Anti-FAM49B Polyclonal	Thermo Fisher Scientific	20127-1-AP	Rabbit Polyclonal	WB, ICC/IF, IHC(P), IP
Anti-FAM49B antibody	Abcam	ab121299	Rabbit Polyclonal	WB, IHC-P, ICC/IF

Note: This table is not exhaustive. Researchers should always validate antibody performance in their specific experimental context.

Protocols: Western Blotting for FAM49B in Mouse Lysates

This protocol provides a general guideline for the detection of FAM49B protein in mouse tissue or cell lysates. Optimization of conditions such as antibody dilution and incubation times may be required.

I. Lysate Preparation

- Tissue Lysates: a. Excise the mouse tissue of interest on ice and wash with ice-cold Phosphate Buffered Saline (PBS). b. Mince the tissue into small pieces and place it in a pre-chilled Dounce homogenizer or use a mechanical homogenizer. c. Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. d. Homogenize the tissue thoroughly on ice. e. Incubate the homogenate on ice for 30 minutes with intermittent vortexing. f. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. g. Carefully collect the supernatant, which contains the soluble protein fraction.
- Cell Lysates: a. Wash cultured mouse cells with ice-cold PBS. b. Add ice-cold RIPA buffer with protease and phosphatase inhibitors directly to the culture plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing

every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.

- Protein Quantification: a. Determine the protein concentration of the lysates using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

II. SDS-PAGE and Protein Transfer

- Sample Preparation: a. Mix an appropriate amount of protein lysate (typically 20-40 µg) with 4X Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol). b. Heat the samples at 95-100°C for 5-10 minutes.
- Gel Electrophoresis: a. Load the denatured protein samples and a molecular weight marker into the wells of a 10-12% SDS-polyacrylamide gel. b. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
- Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Follow the manufacturer's instructions for the transfer apparatus. A typical transfer is performed at 100 V for 1-2 hours or at a lower voltage overnight at 4°C. c. After transfer, confirm the efficiency by staining the membrane with Ponceau S solution.

III. Immunodetection

- Blocking: a. Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
- Primary Antibody Incubation: a. Dilute the primary FAM49B antibody in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.^[8] b. Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.

- Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP, depending on the primary antibody host species) diluted in blocking buffer. A typical dilution is 1:2000 to 1:5000. b. Incubate for 1 hour at room temperature with gentle agitation.
- Final Washes: a. Wash the membrane three times for 10 minutes each with TBST.

IV. Detection and Analysis

- Signal Development: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes). c. Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
- Data Analysis: a. The FAM49B protein should appear as a band at approximately 37 kDa. b. To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β -actin, GAPDH, or tubulin. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the FAM49B band to the intensity of the corresponding housekeeping protein band for each sample.

Table 2: Example Western Blot Parameters

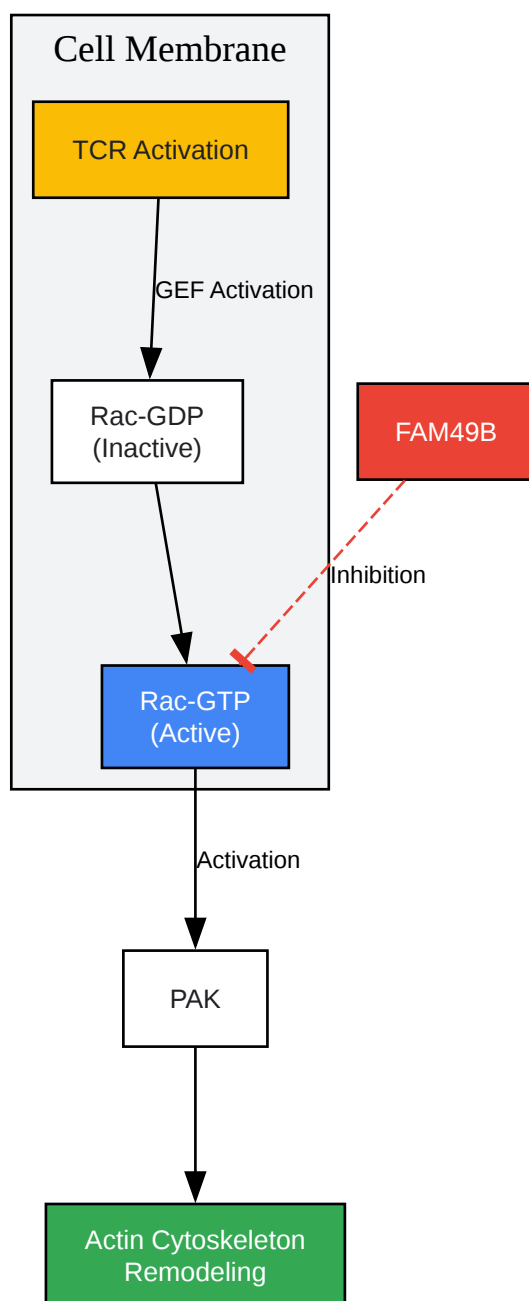
Parameter	Recommended Condition
Lysate Protein Load	20-40 µg per lane
SDS-PAGE Gel %	10-12%
Membrane Type	PVDF or Nitrocellulose
Blocking Buffer	5% non-fat milk or 5% BSA in TBST
Primary Antibody Dilution	1:500 - 1:2000 (optimize as needed)
Primary Antibody Incubation	Overnight at 4°C
Secondary Antibody	HRP-conjugated anti-mouse/rabbit IgG
Secondary Antibody Dilution	1:2000 - 1:10000
Detection Method	Enhanced Chemiluminescence (ECL)

Visualizations



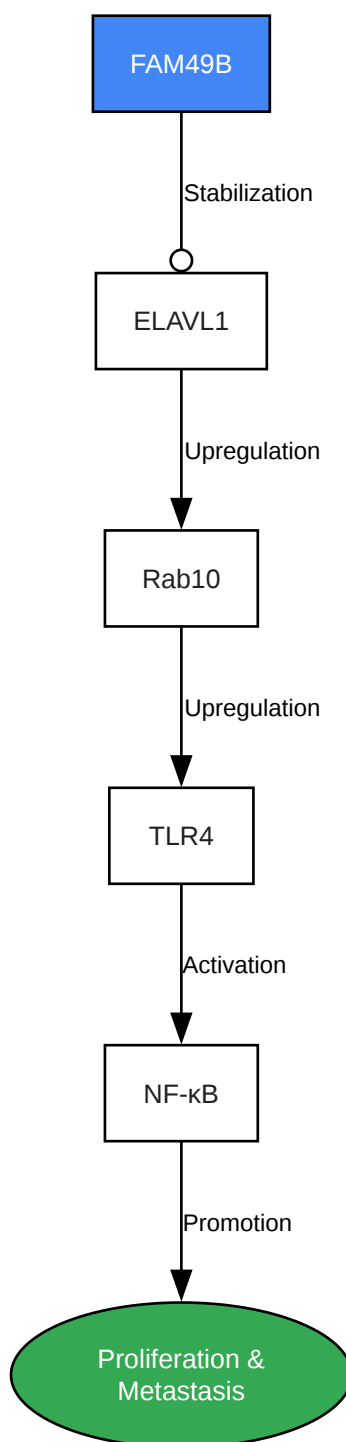
[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for Western blot analysis of FAM49B.



[Click to download full resolution via product page](#)

Figure 2. FAM49B negatively regulates the Rac1-PAK signaling pathway.



[Click to download full resolution via product page](#)

Figure 3. FAM49B promotes breast cancer progression via the ELAVL1/Rab10/TLR4/NF-κB pathway.

References

- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Fam49b dampens TCR signal strength to regulate survival of positively selected thymocytes and peripheral T cells | eLife [elifesciences.org]
- 5. FAM49B promotes breast cancer proliferation, metastasis, and chemoresistance by stabilizing ELAVL1 protein and regulating downstream Rab10/TLR4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAM49B suppresses ovarian cancer cell growth through regulating MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fam49b dampens TCR signal strength to regulate survival of positively selected thymocytes and peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Application Notes: Western Blot Analysis of FAM49B in Mouse Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614802#western-blot-analysis-of-fam49b-protein-in-mouse-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com